5-(2-Chloroacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
5-(2-Chloroacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloroacetamido and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under cooling conditions to control the exothermic nature of the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with different nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions to modify its electronic properties and reactivity.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloroacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity . The thiazole ring can also interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid: This compound shares a similar structure but contains a benzo[b]thiophene ring instead of a thiazole ring.
2-(2-Chloroacetamido)-5-chlorobenzophenone: This compound has a benzophenone core and exhibits different reactivity and biological properties.
Uniqueness
5-(2-Chloroacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the presence of both chloroacetamido and carboxylic acid functional groups on a thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62177-28-0 |
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Molecular Formula |
C7H7ClN2O3S |
Molecular Weight |
234.66 g/mol |
IUPAC Name |
5-[(2-chloroacetyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3S/c1-3-5(7(12)13)6(14-10-3)9-4(11)2-8/h2H2,1H3,(H,9,11)(H,12,13) |
InChI Key |
KXDRWXVPPXSGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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